N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an azepane ring, and a carboxamide group
Preparation Methods
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide typically involves the construction of the pyrrolidine and azepane rings followed by their functionalization. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Azepane Ring: Similar to the pyrrolidine ring, the azepane ring can be synthesized through cyclization.
Coupling Reactions: The pyrrolidine and azepane rings are then coupled together using reagents such as carboxylic acids and amines under specific conditions to form the final compound.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)azepane-1-carboxamide can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Azepane Derivatives: Compounds with the azepane ring can be compared in terms of their chemical reactivity and applications.
Carboxamide Compounds:
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-6-8-16(9-7-14)21-13-15(12-17(21)22)19-18(23)20-10-4-2-3-5-11-20/h6-9,15H,2-5,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITHRFNPGCBOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.